molecular formula C18H15FN2O3S B2376267 N-(1,3-dioxoisoindolin-5-yl)-4-((4-fluorophenyl)thio)butanamide CAS No. 922988-23-6

N-(1,3-dioxoisoindolin-5-yl)-4-((4-fluorophenyl)thio)butanamide

Cat. No. B2376267
CAS RN: 922988-23-6
M. Wt: 358.39
InChI Key: SMSQGWAULZNLCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-dioxoisoindolin-5-yl)-4-((4-fluorophenyl)thio)butanamide, also known as DIBO, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer research. DIBO is a small molecule inhibitor that targets the ubiquitin-conjugating enzyme Ubc13, which is involved in the DNA damage response pathway. In

Scientific Research Applications

Antioxidant and Anticancer Activity

Research has identified novel derivatives, including those structurally related to N-(1,3-dioxoisoindolin-5-yl)-4-((4-fluorophenyl)thio)butanamide, demonstrating significant antioxidant and anticancer activities. These compounds, exhibiting enhanced antioxidant activity compared to well-known antioxidants like ascorbic acid, have shown promise in cytotoxic assays against human glioblastoma and triple-negative breast cancer cell lines. Their structure-activity relationship highlights the potential of such compounds in developing new therapeutic agents targeting oxidative stress and cancer proliferation (Tumosienė et al., 2020).

Anticonvulsant Evaluation

The synthesis of novel derivatives incorporating the this compound framework has been explored for potential anticonvulsant applications. Initial screenings have demonstrated the ability of these compounds to suppress convulsions generated by electrical seizures, with some derivatives showing a significant increase in protective index over standard treatments like phenytoin. This suggests the potential of such compounds in the development of more effective anticonvulsant therapies (Ahuja, Husain, & Siddiqui, 2014).

Cytotoxicity and Topoisomerase II Inhibitory Activity

The cytotoxicity and topoisomerase II inhibitory activity of compounds structurally related to this compound have been evaluated, revealing potential as electron-deficient anthraquinone analogues with intercalation ability. Such derivatives have shown high efficacy against cell lines resistant to doxorubicin treatment, indicating their potential as novel anticancer agents targeting DNA topoisomerase II (Gomez-Monterrey et al., 2011).

properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-4-(4-fluorophenyl)sulfanylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3S/c19-11-3-6-13(7-4-11)25-9-1-2-16(22)20-12-5-8-14-15(10-12)18(24)21-17(14)23/h3-8,10H,1-2,9H2,(H,20,22)(H,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSQGWAULZNLCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCCCC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.